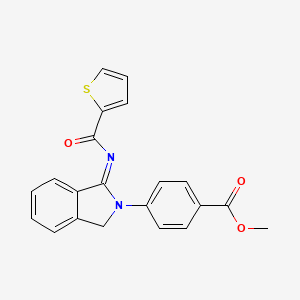
(Z)-methyl 4-(1-((thiophene-2-carbonyl)imino)isoindolin-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BTM-1 is a chemical compound with the molecular formula C21H16N2O3S and a molecular weight of 376.43. It has attracted significant attention due to its potential use in various fields of research and industry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiproliferative Activity
Novel derivatives of isoindoline, including structures similar to (Z)-methyl 4-(1-((thiophene-2-carbonyl)imino)isoindolin-2-yl)benzoate, have been synthesized and investigated for their antiproliferative activities. These compounds, through condensation reactions involving phthalaldehyde and amines, demonstrate varying degrees of antiproliferative effects on cancer cell lines, highlighting their potential in cancer research and therapy (Sović et al., 2011).
Fluorescent Zn(II) Sensors
The incorporation of thiophene moieties into Zinspy fluorescent sensors, akin to the structure of interest, has shown to enhance fluorescence properties, Zn(II) selectivity, and provide low-micromolar dissociation constants for Zn(II). These modified sensors, through systematic modulation of their structural components, offer a versatile tool for in vivo imaging of Zn(II) uptake and mobilization in biological systems, with applications in neuroscience and cell biology (Nolan et al., 2006).
Liquid Crystalline Behavior
Isoindoline-based mesogenic Schiff bases, structurally related to the compound , have been synthesized and characterized for their liquid crystalline properties. These compounds exhibit enantiotropic nematic and smectic A phases, with their thermal behavior and mesophase properties influenced by alterations in their molecular structure. This research opens avenues for the development of novel liquid crystal materials for display technologies and optical applications (Dubey et al., 2018).
Coordination Chemistry and Size Discrimination
In coordination chemistry, the reactions of Cd2+ and Zn2+ with an isoindoline ligand similar to the compound of interest have led to the discovery of complexes exhibiting unique size discrimination and tautomerism behaviors. This research contributes to our understanding of metal-ligand interactions and the design of metal-based sensors or catalytic systems (Wicholas et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-[3-(thiophene-2-carbonylimino)-1H-isoindol-2-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-26-21(25)14-8-10-16(11-9-14)23-13-15-5-2-3-6-17(15)19(23)22-20(24)18-7-4-12-27-18/h2-12H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJGYSAEAGSBCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=NC(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(2-methoxyphenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2387756.png)
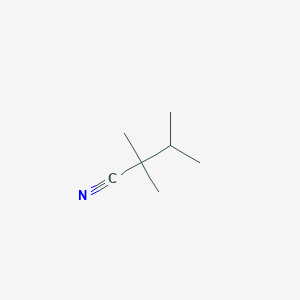

![5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-[(pyridin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2387762.png)
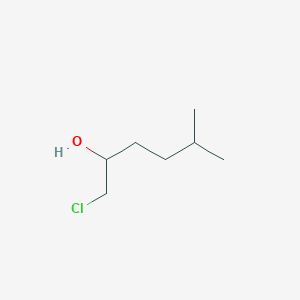
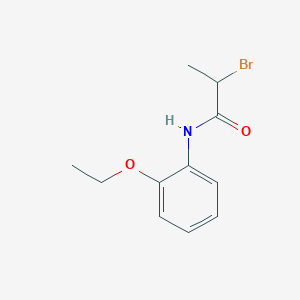
![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2387767.png)
![1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2387768.png)
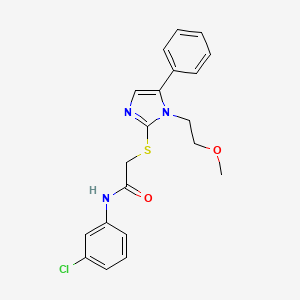
![5-bromo-2-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2387771.png)
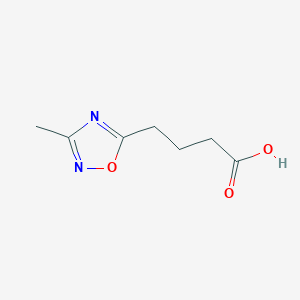

![N-(4-methylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2387778.png)
![Methyl 1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2387779.png)
